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Compound of Interest

Compound Name: Ethyl 2-(piperazin-1-yl)acetate

Cat. No.: B133232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-
(piperazin-1-yl)acetate (CAS No: 40004-08-8), a key building block in synthetic and medicinal

chemistry.[1] This document outlines its characteristic nuclear magnetic resonance (NMR),

mass spectrometry (MS), and infrared (IR) spectral properties, supported by detailed

experimental protocols and logical workflows.

Molecular Structure and Properties
IUPAC Name: Ethyl 2-(piperazin-1-yl)acetate

Molecular Formula: C₈H₁₆N₂O₂[1]

Molecular Weight: 172.23 g/mol [1]

Structure: 
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of Ethyl 2-(piperazin-1-
yl)acetate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic

environments.

Predicted Spectral Data
While experimental spectra are recorded for quality control, published peak-list data is not

consistently available. The following tables present predicted NMR data, which closely

correlates with expected experimental values. This data is useful for preliminary identification

and spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.15 Quartet (q) 2H -O-CH₂-CH₃

~3.20 Singlet (s) 2H -CO-CH₂-N

~2.85 Triplet (t) 4H -N-CH₂-CH₂-NH-

~2.55 Triplet (t) 4H -N-CH₂-CH₂-NH-

~1.90 Singlet (s, broad) 1H -NH

~1.25 Triplet (t) 3H -O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.0 ppm)
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Chemical Shift (δ, ppm) Assignment

~171.0 C=O

~60.5 -O-CH₂-CH₃

~58.0 -CO-CH₂-N

~54.0 -N-CH₂-CH₂-NH-

~45.5 -N-CH₂-CH₂-NH-

~14.2 -O-CH₂-CH₃

Experimental Protocol for NMR Spectroscopy
This section details a standard protocol for acquiring high-quality NMR spectra of piperazine

derivatives.

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-(piperazin-1-yl)acetate in

0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the

chemical shifts to 0.00 ppm.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

¹H NMR Acquisition:

Spectral Width: 0-12 ppm.

Pulse Sequence: Standard single 90° pulse.

Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:

Spectral Width: 0-200 ppm.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal

sensitivity and simplify the spectrum.

Scans: Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase-correct the resulting spectrum.

Perform baseline correction.

Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the compound, confirming its elemental composition.

Expected Mass Spectrometry Data
Table 3: Expected Electron Ionization (EI-MS) Fragmentation Data

m/z (Mass/Charge Ratio) Proposed Fragment Ion Relative Intensity

172 [M]⁺ (Molecular Ion) Low

127 [M - OCH₂CH₃]⁺ Moderate

99 [M - COOCH₂CH₃]⁺ High

85 [Piperazine ring fragment]⁺ High

56 [C₄H₈]⁺ or [C₃H₆N]⁺ High

42 [C₂H₄N]⁺ Moderate
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Experimental Protocol for GC-MS
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of Ethyl 2-(piperazin-1-
yl)acetate in a volatile solvent such as methanol or ethyl acetate.

Gas Chromatography (GC) Separation:

Injector: Set to 250°C to ensure complete vaporization.

Column: Use a standard non-polar capillary column (e.g., DB-5MS).

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up

to a high temperature (e.g., 280°C) at a rate of 10-20°C/min to ensure separation of any

impurities.

Mass Spectrometry (MS) Detection:

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: Set the mass scan range to cover expected fragments (e.g., m/z 40-500).

Data Analysis: Identify the compound's peak in the total ion chromatogram (TIC). Analyze the

corresponding mass spectrum by interpreting the fragmentation pattern and comparing it

against spectral libraries (e.g., NIST).

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on

the absorption of infrared radiation at specific wavenumbers.

Expected IR Absorption Data
The spectrum is typically acquired neat (as a thin liquid film) using an Attenuated Total

Reflectance (ATR) accessory.[2]
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Table 4: Expected FTIR Spectral Data

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 N-H Stretch (secondary amine) Piperazine N-H

2980-2800 C-H Stretch (aliphatic) -CH₃, -CH₂-

~1735 C=O Stretch (ester) Ethyl Ester

~1450 C-H Bend (aliphatic) -CH₂-

~1250 C-O Stretch (ester) Ester C-O

~1150 C-N Stretch (amine) Piperazine C-N

Experimental Protocol for FTIR Spectroscopy
Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is

commonly used.[2]

Technique: Attenuated Total Reflectance (ATR) is ideal for liquid samples.[2]

Sample Application: Place a single drop of neat Ethyl 2-(piperazin-1-yl)acetate directly onto

the ATR crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Synthesis and Analysis Workflow
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The synthesis of Ethyl 2-(piperazin-1-yl)acetate is typically achieved via nucleophilic

substitution. The general workflow from synthesis to characterization is outlined below.

Synthesis Stage

Work-up & Purification

Spectroscopic Analysis

Piperazine + Ethyl Chloroacetate
+ Base (e.g., K₂CO₃)

Nucleophilic Substitution
(Stir at elevated temp.)

Solvent (e.g., Acetonitrile)

Filter Salts

Concentrate in vacuo

Column Chromatography
or Distillation

Pure Ethyl 2-(piperazin-1-yl)acetate

NMR ('H, ¹³C) GC-MS FTIR

Click to download full resolution via product page
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Caption: Workflow for Synthesis and Spectral Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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